molecular formula C20H28N2O3S2 B2449710 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 954671-51-3

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2449710
CAS No.: 954671-51-3
M. Wt: 408.58
InChI Key: SSAKUQJGLGRXDU-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H28N2O3S2 and its molecular weight is 408.58. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S2/c1-16-13-18(25-2)7-8-20(16)27(23,24)21-14-19(17-9-12-26-15-17)22-10-5-3-4-6-11-22/h7-9,12-13,15,19,21H,3-6,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAKUQJGLGRXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • An azepane ring
  • A thiophene moiety
  • A methoxy-substituted methylbenzenesulfonamide group

This unique structure may contribute to its biological effects, particularly in modulating enzyme activity or interacting with specific receptors.

Biological Activity Overview

The biological activity of this compound includes:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds in the sulfonamide class have shown IC50 values in the range of 5 to 10 nM against resistant cancer cell lines .
  • Cardiovascular Effects : Research indicates that sulfonamide derivatives can influence perfusion pressure and coronary resistance. One study demonstrated that certain derivatives decreased perfusion pressure in isolated rat heart models, suggesting potential cardiovascular applications .
  • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for their anticancer properties .
  • Calcium Channel Interaction : Some studies indicate that sulfonamide derivatives may interact with calcium channels, affecting vascular resistance and blood pressure regulation .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various sulfonamide derivatives, including those structurally related to our compound. The results indicated a significant reduction in tumor size in xenograft models treated with these compounds, highlighting their potential as effective anticancer agents.

Case Study 2: Cardiovascular Impact

In a controlled experiment using isolated rat hearts, a derivative similar to this compound was tested for its effects on coronary resistance and perfusion pressure. The results showed a marked decrease in both parameters, suggesting a beneficial effect on cardiac function .

Research Findings Summary Table

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against cancer cell lines
Cardiovascular EffectsDecreased perfusion pressure and coronary resistance
MechanismDisruption of microtubules leading to apoptosis
Calcium Channel InteractionPotential interaction affecting blood pressure regulation

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling 4-methoxy-2-methylbenzenesulfonyl chloride with an amine-containing intermediate (e.g., 2-(azepan-1-yl)-2-(thiophen-3-yl)ethylamine) under basic conditions. Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. ethanol), temperature (0–25°C), and stoichiometry of reagents to maximize yield. Intermediate purification via column chromatography is critical to avoid side products .
  • Data Consideration : Monitor reaction progress using TLC and characterize intermediates via 1H^1H-NMR and IR spectroscopy to confirm functional groups (e.g., sulfonamide NH stretch at ~3300 cm1^{-1}) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the azepane and thiophene moieties. For example, thiophene protons appear as distinct multiplets at δ 6.8–7.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak matching calculated mass).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the ethyl linker and azepane ring .

Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are recommended?

  • Methodology : Perform solubility tests in polar (DMSO, methanol) and non-polar solvents (dichloromethane). Stability studies under varying pH (2–12) and temperatures (4°C to 40°C) using HPLC to track degradation. Store at –20°C in anhydrous DMSO to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC50_{50} values across assays)?

  • Methodology :

  • Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays).
  • Solvent Effects : Ensure consistent DMSO concentrations (<1% v/v) to avoid artifacts.
  • Structural Confirmation : Re-characterize batches via NMR to rule out impurities affecting activity .

Q. How can computational modeling predict binding interactions between this compound and target proteins (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., sulfonamide binding to zinc in metalloenzymes).
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., hydrogen bonds with methoxy groups) .
  • SAR Analysis : Modify substituents (e.g., methoxy to ethoxy) and predict changes in binding affinity .

Q. What experimental designs are recommended to study the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}, koff_{off}) with purified targets.
  • Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways affected in treated cells.
  • Metabolomics : LC-MS to track metabolic shifts (e.g., altered thiophene metabolism) .

Q. How can reaction pathways be optimized to scale up synthesis without compromising yield or purity?

  • Methodology :

  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation).
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings involving thiophene derivatives.
  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation in real time .

Q. What structural analogs of this compound have been explored to enhance pharmacological properties, and how do they compare?

  • Methodology :

  • Bioisosteric Replacement : Substitute thiophene with furan or pyrrole to modulate lipophilicity (logP).
  • Pro-drug Design : Introduce ester groups to improve oral bioavailability.
  • SAR Tables : Compare IC50_{50}, solubility, and metabolic stability of analogs (e.g., methyl vs. trifluoromethyl substitutions) .

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